molecular formula C16H15BrN2O3 B11549994 N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B11549994
M. Wt: 363.21 g/mol
InChI Key: DUJGGHKKLYLNKR-VCHYOVAHSA-N
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Description

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction of 5-bromo-2-methoxybenzaldehyde with 4-methoxybenzohydrazide. Schiff bases are known for their versatility and have been widely studied for their potential biological activities and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It can be used in the synthesis of other complex organic molecules and materials

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with biological targets. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups can enhance its ability to form coordination complexes and interact with biological targets .

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C16H15BrN2O3/c1-21-14-6-3-11(4-7-14)16(20)19-18-10-12-9-13(17)5-8-15(12)22-2/h3-10H,1-2H3,(H,19,20)/b18-10+

InChI Key

DUJGGHKKLYLNKR-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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